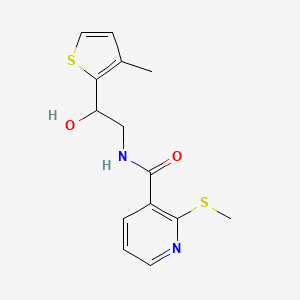

![molecular formula C25H23N5O2 B2774961 2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 847272-21-3](/img/structure/B2774961.png)

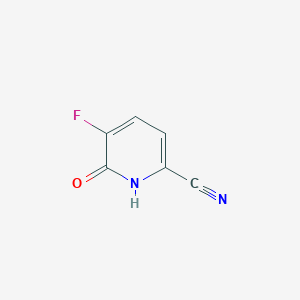

2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C25H23N5O2 and its molecular weight is 425.492. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis and reactivity of compounds related to 2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide have been a subject of extensive research due to their potential in pharmaceutical and materials science applications. A study by Aleksandrov et al. (2020) explores the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the formation of related thiazoloquinoline derivatives, which underwent further electrophilic substitution reactions, demonstrating the synthetic versatility of these compounds Aleksandrov, D. A. Zablotskii, M. M. El’chaninov, 2020.

Antiproliferative Activity

The cytotoxicity and antiproliferative activity of related compounds have been investigated for their potential use in cancer therapy. Joyce Hung et al. (2014) synthesized thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, finding significant antiproliferative activity against various cancer cell lines, highlighting the potential of these compounds in oncological research Joyce Hung, H. Arabshahi, E. Leung, J. Reynisson, D. Barker, 2014.

Novel Synthesis Methods

Research into novel synthesis methods for related quinoline derivatives offers insights into the structural diversity and potential applications of these compounds. Gok et al. (2014) presented innovative approaches for synthesizing quinoline derivatives through the Pfitzinger reaction, providing a foundation for further exploration of their chemical and biological properties Dervis Gok, R. Kasımoğulları, M. Cengiz, Samet Mert, 2014.

Polymerization and Material Applications

The unique properties of related compounds extend to materials science, where they are explored for their potential in polymerization and as components of advanced materials. An example includes research by Jong‐Beom Baek et al. (2003), who investigated the free-radical-induced polymerization of specific aromatic polyamides containing quinoxaline derivatives, demonstrating their utility in developing thermosetting resin systems for high-temperature applications Jong‐Beom Baek, J. Ferguson, Loon-Seng Tan, 2003.

Mecanismo De Acción

Target of Action

The primary target of this compound is Nanoluciferase (NLuc) .

Mode of Action

The compound interacts with NLuc to extend the range of bioluminescence substrates . This interaction enhances the bioluminescence performance of NLuc, overcoming some of its limitations, such as narrow emission wavelength and single substrate .

Biochemical Pathways

The compound affects the biochemical pathways related to bioluminescence. By interacting with NLuc, it extends the range of bioluminescence substrates, thereby potentially affecting the downstream effects of bioluminescence .

Pharmacokinetics

The compound’s interaction with nluc suggests that it may have good bioavailability, as it can effectively interact with its target and exert its effects .

Result of Action

The compound’s interaction with NLuc results in enhanced bioluminescence performance. Specifically, it broadens the application of NLuc bioluminescence techniques, especially for in vivo bioluminescent imaging .

Propiedades

IUPAC Name |

2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2/c26-23-21(25(31)27-14-6-10-17-8-2-1-3-9-17)22-24(30(23)16-18-11-7-15-32-18)29-20-13-5-4-12-19(20)28-22/h1-5,7-9,11-13,15H,6,10,14,16,26H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAXVTRPHAFTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2774878.png)

![6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2774880.png)

![5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2774885.png)

![2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2774889.png)

![Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate](/img/structure/B2774893.png)

![ethyl 5-(2,5-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2774898.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride](/img/structure/B2774901.png)